Cas no 1805409-54-4 (a-Bromo-3-chloro-4-nitrotoluene)
a-Bromo-3-chloro-4-nitrotoluene Chemical and Physical Properties
Names and Identifiers
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- a-bromo-3-chloro-4-nitrotoluene
- 2-Bromo-3-chloro-4-nitrotoluene
- a-Bromo-3-chloro-4-nitrotoluene
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- Inchi: 1S/C7H5BrClNO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3
- InChI Key: FTYASFCQBLWEDK-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C)[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- XLogP3: 3.4
- Topological Polar Surface Area: 45.8
a-Bromo-3-chloro-4-nitrotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004691-1g |
2-Bromo-3-chloro-4-nitrotoluene |
1805409-54-4 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
a-Bromo-3-chloro-4-nitrotoluene Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on a-Bromo-3-chloro-4-nitrotoluene
Recent Advances in the Application of 1805409-54-4 and a-Bromo-3-chloro-4-nitrotoluene in Chemical Biology and Pharmaceutical Research
The compound 1805409-54-4 and its derivative, a-Bromo-3-chloro-4-nitrotoluene, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are pivotal in the synthesis of various bioactive molecules and have shown promising potential in drug discovery and development. This research brief aims to summarize the latest findings related to these compounds, focusing on their chemical properties, synthetic applications, and biological activities.
Recent studies have highlighted the role of 1805409-54-4 as a key intermediate in the synthesis of complex heterocyclic compounds. Its unique structural features make it an ideal candidate for the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1805409-54-4 in the synthesis of potent kinase inhibitors, which are crucial for targeting cancer-related pathways. The study reported a significant improvement in yield and purity when using this compound as a building block.
a-Bromo-3-chloro-4-nitrotoluene, on the other hand, has been extensively studied for its reactivity and versatility in organic synthesis. A recent publication in Organic Letters (2024) detailed its use in the preparation of nitroaromatic compounds, which are essential for the development of antimicrobial agents. The researchers utilized a-Bromo-3-chloro-4-nitrotoluene as a precursor to synthesize a series of nitroaromatic derivatives with enhanced antibacterial activity against drug-resistant strains.
In addition to their synthetic applications, both compounds have been investigated for their biological activities. A 2023 study in Bioorganic & Medicinal Chemistry explored the anticancer potential of derivatives synthesized from a-Bromo-3-chloro-4-nitrotoluene. The results indicated that these derivatives exhibited selective cytotoxicity against various cancer cell lines, with minimal effects on normal cells. This finding underscores the potential of these compounds in the development of targeted cancer therapies.
Furthermore, advancements in computational chemistry have enabled researchers to predict the interactions of 1805409-54-4 and its derivatives with biological targets. Molecular docking studies, as reported in a 2024 article in the Journal of Chemical Information and Modeling, revealed that these compounds exhibit high binding affinity for specific protein targets involved in inflammatory pathways. This insight opens new avenues for the design of anti-inflammatory drugs.
Despite these promising developments, challenges remain in the large-scale production and optimization of these compounds. Recent industrial reports highlight the need for more sustainable and cost-effective synthetic routes to meet the growing demand for 1805409-54-4 and a-Bromo-3-chloro-4-nitrotoluene in pharmaceutical applications. Collaborative efforts between academia and industry are essential to address these challenges and accelerate the translation of research findings into clinical applications.
In conclusion, the compounds 1805409-54-4 and a-Bromo-3-chloro-4-nitrotoluene continue to play a critical role in advancing chemical biology and pharmaceutical research. Their unique properties and versatile applications make them invaluable tools for drug discovery and development. Future research should focus on optimizing their synthesis, exploring new biological activities, and translating these findings into therapeutic innovations.
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